molecular formula C20H18N4O4S B2959876 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide CAS No. 946357-24-0

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2959876
CAS No.: 946357-24-0
M. Wt: 410.45
InChI Key: LYODLHIQDPGITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a heterocyclic compound featuring:

  • A benzo[d]thiazol core substituted with 4,7-dimethoxy groups.
  • An isoxazole-3-carboxamide moiety with a 5-methyl substituent.
  • A pyridin-2-ylmethyl group attached to the carboxamide nitrogen.

The 4,7-dimethoxy groups increase lipophilicity, which may improve membrane permeability.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-12-10-14(23-28-12)19(25)24(11-13-6-4-5-9-21-13)20-22-17-15(26-2)7-8-16(27-3)18(17)29-20/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYODLHIQDPGITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that incorporates a benzo[d]thiazole moiety linked to isoxazole and pyridine groups, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H15N3O2S\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_2\text{S}

This structure includes the following functional groups:

  • Benzo[d]thiazole : Known for its role in various biological activities.
  • Isoxazole : Often associated with anti-inflammatory and analgesic properties.
  • Pyridine : Commonly found in many pharmaceuticals and known for its ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the benzo[d]thiazole core.
  • Introduction of the isoxazole ring through cyclization reactions.
  • Coupling with the pyridine moiety via nucleophilic substitution reactions.

Reagents commonly used in this synthesis include thionyl chloride and various organic solvents under controlled conditions to optimize yield and purity .

Antimicrobial Activity

Research has indicated that derivatives of thiazole and isoxazole exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the molecular structure can enhance activity against various strains of bacteria and fungi. The compound's structural features suggest potential efficacy against pathogens such as Mycobacterium tuberculosis, which is critical given the rising incidence of drug-resistant strains .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that similar compounds with thiazole and isoxazole frameworks can inhibit cancer cell proliferation by modulating key signaling pathways involved in tumor growth . Specifically, compounds targeting protein interactions, such as Pin1, have shown promise in reducing cancer cell viability .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its structural components. Structure-activity relationship studies reveal that:

  • Substituents on the thiazole ring : Electron-withdrawing groups enhance biological activity.
  • Pyridine modifications : Alterations in the pyridine position can significantly impact potency against specific biological targets .

Case Studies

  • Antitubercular Activity : A study evaluated a series of thiazole derivatives for their ability to inhibit Mycobacterium tuberculosis. The results indicated that compounds with a pyridine substitution exhibited comparable activity to existing treatments, presenting a new avenue for drug development .
  • Anticancer Mechanism : Research into compounds similar to this compound revealed that they could effectively inhibit Pin1 activity, leading to reduced proliferation in cancer cells .

Comparison with Similar Compounds

Structural Analogues from the Benzoheterocycle-Piperazine Family

Three compounds from Molecules (2012) share structural motifs with the target compound but differ in core heterocycles and functional groups :

Compound Core Structure Key Substituents Synthesis Yield Potential Targets
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol (8c) Benzo[b]thiophen (thiophene fused to benzene) 4,7-Dimethoxy, propanol-piperazine-fluorophenyl 79.7% Serotonin/dopamine receptors
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-propanol (8d) Benzo[b]thiophen 4,7-Dimethoxy, propanol-piperazine-methoxyphenyl 93.4% CNS receptors
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-pyridin-2-yl-piperazin-1-yl)-1-propanol (8e) Benzo[b]thiophen 4,7-Dimethoxy, propanol-piperazine-pyridinyl 76.6% Multi-target receptors

Key Differences from the Target Compound:

  • Core Heterocycle : The target uses benzo[d]thiazol (thiazole fused to benzene), whereas these analogues use benzo[b]thiophen (thiophene fused to benzene). Thiazole’s nitrogen atom enables stronger hydrogen bonding compared to thiophene’s sulfur-only ring.
  • Functional Groups: The target’s isoxazole-carboxamide linker replaces the propanol-piperazine chain in these analogues. Piperazine moieties are common in CNS drugs, while the carboxamide linkage suggests divergent binding modes (e.g., kinase inhibition).

Thiazole-Containing Pharmacopeial Compounds

Three compounds from Pharmacopeial Forum (2017) highlight structural complexity in thiazole derivatives but lack direct overlap with the target compound :

Compound Core Structure Key Substituents Potential Targets
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxooxazolidine-3-carboxylate Thiazole-oxazolidine Ureido, benzyl, imidazolidinone Protease/enzyme inhibition
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate Thiazole-ureido-carbamate Ureido, carbamate, diphenylhexane Antibacterial agents
(S)-{(2S,3S,5S)-5-Amino-1,6-diphenyl-2-[(thiazol-5-ylmethoxy)carbonylamino]hexan-3-yl} 2-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido]-3-methylbutanoate Thiazole-ureido-carbamate Amino acid, carbamate, isopropylthiazole Antiviral agents

Key Differences from the Target Compound:

  • Complexity: These compounds feature multi-heterocyclic systems (e.g., oxazolidine, imidazolidinone) and ureido/carbamate linkers, whereas the target has a simpler isoxazole-carboxamide scaffold.
  • Substituents : The target’s pyridin-2-ylmethyl group is absent in these analogues, which instead prioritize bulky substituents (e.g., diphenylhexane) for steric effects.

Research Implications and Unanswered Questions

  • Pharmacological Data: The evidence lacks potency (e.g., IC₅₀) or selectivity data for the target compound.
  • Synthetic Optimization : The high yields (76–93%) of benzo[b]thiophen analogues contrast with unreported yields for the target compound, highlighting a need for methodological transparency.
  • Diversification : The target’s pyridinylmethyl group could be modified using strategies from Pharmacopeial compounds (e.g., introducing ureido groups) to enhance binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.